molecular formula C30H40O4 B1678111 Pristimerin CAS No. 1258-84-0

Pristimerin

Cat. No. B1678111
CAS RN: 1258-84-0
M. Wt: 464.6 g/mol
InChI Key: JFACETXYABVHFD-KNSKBHFISA-N
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Description

Pristimerin is a quinone methide triterpenoid . It is a naturally occurring triterpenoid originally isolated from plant members of the genus Pristimera Miers, Celastraceae, and can also be isolated from the species of the Hippocrateaceae .


Molecular Structure Analysis

Pristimerin is a quinone methide triterpenoid with an unsaturated and oxygenated D: A-friedo- nor -oleanane backbone . It is also known as celastrol methyl ester .


Chemical Reactions Analysis

Pristimerin has been found to inhibit oxidative phosphorylation, citrate cycle (TCA cycle) and block energy metabolism. It also promotes the accumulation of ROS and disrupts the balance of the active oxygen metabolism system by affecting the activities of peroxidase (POD), catalase (CAT), superoxide dismutase (SOD) in the mycelial cells, and ultimately leads to cell death .


Physical And Chemical Properties Analysis

Pristimerin has a molecular formula of C30H40O4 and a molecular weight of 464.64 .

Scientific Research Applications

Renal Fibrosis Treatment

  • Study 1 : Pristimerin improved renal fibrosis by regulating miRNA-145-5p in vitro and in vivo, suggesting a potential therapeutic role in renal fibrosis treatment (Xiao-mei et al., 2021).

Anti-Inflammatory Effects

  • Study 2 : Demonstrated anti-inflammatory effects of Pristimerin in murine macrophages, reducing the production of pro-inflammatory cytokines and enzymes (H. Kim, Park, & Kim, 2013).
  • Study 3 : Pristimerin inhibited TNF-α and IL-8 production in human monocytic THP-1 cells by down-regulating ROS-related classical NF-κB pathway (Hui et al., 2014).

Anti-Cancer Activities

  • Study 4 : It inhibited tumor angiogenesis by targeting VEGFR2 activation, crucial in cancer treatment (Mu et al., 2012).
  • Study 5 : Pristimerin attenuated tumorigenesis in experimental colitis-associated colon cancer and regulated various molecular targets related to cancer cell proliferation and survival (Park & Kim, 2018).
  • Study 6 : Demonstrated anticancer potential in colorectal cancer cells by inducing G1 phase arrest and apoptosis, and suppressing various pro-survival signaling proteins (Yousef et al., 2016).

Cardioprotective and Other Effects

  • Study 7 : Pristimerin protected against doxorubicin-induced cardiotoxicity and fibrosis through modulation of Nrf2 and MAPK/NF-kB signaling pathways (El-Agamy et al., 2018).
  • Study 8 : Showed protective effect against LPS‐induced acute lung injury in mice through anti‐oxidant, anti‐inflammatory, and anti‐apoptotic pathways (Shaaban et al., 2018).
  • **Study 9**: Pristimerin was also found to attenuate ovalbumin-induced allergic airway inflammation in mice, highlighting its potential application in treating asthma-related inflammation (Jin et al., 2016).

Hepatoprotective Effect

  • Study 10 : Pristimerin demonstrated hepatoprotective effects against experimental autoimmune hepatitis, indicating potential as a therapeutic agent for hepatitis (El-Agamy et al., 2018).

Mechanisms of Action in Cancer Therapy

  • Study 11 : Pristimerin induces apoptosis in cancer cells, including lung and oral squamous cell carcinoma, by affecting various cellular and molecular mechanisms (Li et al., 2020).

Safety And Hazards

Pristimerin is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

methyl (2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40O4/c1-18-19-8-9-22-28(4,20(19)16-21(31)24(18)32)13-15-30(6)23-17-27(3,25(33)34-7)11-10-26(23,2)12-14-29(22,30)5/h8-9,16,23,32H,10-15,17H2,1-7H3/t23-,26-,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFACETXYABVHFD-WXPPGMDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)OC)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044027
Record name Pristimerin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pristimerin

CAS RN

1258-84-0
Record name Pristimerin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pristimerin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001258840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pristimerin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17049
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pristimerin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CELASTROL METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28ZK7PR57S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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